molecular formula C10H7Cl2N5O2 B5525105 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5525105
M. Wt: 300.10 g/mol
InChI Key: HDJVAUMNKNMCNG-LNKIKWGQSA-N
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Description

This compound belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles, including 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, have garnered interest for their diverse chemical reactions and potential applications in various fields due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, and by extension compounds like 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, often involves the reaction of carbohydrazides with appropriate aldehydes or ketones. A study by Link (1978) describes the synthesis of 1,3,4-oxadiazoles through the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with aromatic carbohydrazides, demonstrating a method that could be applicable to the synthesis of related compounds (Link, 1978).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been the subject of investigation to understand their conformations and electronic properties. Karrouchi et al. (2021) performed a detailed analysis of the crystal structure, DFT calculations, and molecular docking studies of a closely related compound, revealing insights into the structural characteristics that could be similar for 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Karrouchi et al., 2021).

Chemical Reactions and Properties

The reactivity of 1,3,4-oxadiazoles includes a range of chemical transformations, such as nucleophilic substitution reactions, cycloadditions, and electrophilic additions. These reactions are pivotal for the synthesis of various derivatives with potential biological activities. The study by Niu et al. (2015) on the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles via condensation and oxidative bond formation provides insight into the chemical reactivity and potential synthetic routes for derivatives of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Niu et al., 2015).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies such as those conducted by El-Essawy and El‐Sayed (2013) have evaluated these properties in detail for a series of oxadiazole derivatives, providing a foundation for understanding the physical characteristics of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (El-Essawy & El‐Sayed, 2013).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and photochemical behavior, are critical for understanding the reactivity and potential applications of oxadiazole derivatives. The study by Xu et al. (2017) on the gold-catalyzed cycloaddition of ynamides with 1,2,4-oxadiazoles to form 4-aminoimidazoles highlights innovative reactions that could be applicable to the chemical manipulation of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Xu et al., 2017).

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Properties

    Compounds incorporating the 1,3,4-oxadiazole moiety, including structures similar to the one , have been synthesized and evaluated for their antimicrobial properties. For example, Jafari et al. (2017) explored the synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives, finding significant antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

  • Corrosion Inhibition

    The research by Paul, Yadav, and Obot (2020) investigated carbohydrazide-pyrazole compounds for corrosion protection behavior on mild steel in acidic solutions, demonstrating their effectiveness as corrosion inhibitors (Paul et al., 2020).

  • Antitumor and Antioxidant Activities

    El Sadek et al. (2014) synthesized new aromatic C-nucleosides derivatives including 1,3,4-oxadiazole units, revealing potent antioxidant and antitumor activities (El Sadek et al., 2014).

  • Agricultural Antifungal Agents

    Wu et al. (2019) reported on novel 1,3,4-oxadiazole-2-carbohydrazides as prospective agricultural antifungal agents, showcasing significant inhibitory effects on various fungi and oomycetes, with potential targeting of succinate dehydrogenase (SDH) (Wu et al., 2019).

Chemical Synthesis and Methodologies

  • Synthetic Methodologies: The development of synthetic methods for 1,3,4-oxadiazoles and related structures is a significant area of research. For instance, the work by Niu et al. (2015) on the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and thiadiazoles highlights innovative methodologies for creating these compounds, which could be applicable to the synthesis of structures related to the compound of interest (Niu et al., 2015).

properties

IUPAC Name

4-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O2/c11-6-2-1-5(7(12)3-6)4-14-15-10(18)8-9(13)17-19-16-8/h1-4H,(H2,13,17)(H,15,18)/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJVAUMNKNMCNG-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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